Product packaging for 2-Benzyloxazole(Cat. No.:CAS No. 68485-15-4)

2-Benzyloxazole

Cat. No.: B3278980
CAS No.: 68485-15-4
M. Wt: 159.18 g/mol
InChI Key: CUYUPLKTWHWPQY-UHFFFAOYSA-N
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Description

2-Benzyloxazole is a valuable aromatic organic compound featuring a oxazole ring system. It serves as a key synthetic intermediate and a privileged scaffold in medicinal chemistry for constructing more complex, bioactive molecules . Researchers utilize this compound and its derivatives in the development of novel therapeutic agents due to its association with diverse pharmacological activities. Studies on benzoxazole-based structures have demonstrated promising anti-inflammatory potential, with some derivatives acting as effective COX-2 inhibitors, as shown by molecular docking studies and in vivo anti-inflammatory models . Furthermore, the benzoxazole core is frequently investigated for its antimicrobial properties against various Gram-positive and Gram-negative pathogens . The synthesis of this compound can be efficiently achieved through modern methods such as the Tf2O-promoted electrophilic activation of tertiary amides, followed by a cascade reaction with 2-aminophenols . This compound is for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B3278980 2-Benzyloxazole CAS No. 68485-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYUPLKTWHWPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyloxazole and Its Derivatives

Advanced and Emerging Synthetic Strategies

Metal-Catalyzed Syntheses

Copper-Catalyzed Reactions (e.g., Hydroamination of Alkynones)

Copper catalysis has emerged as a powerful tool for the synthesis of oxazoles, often involving the cyclization of various precursors. One notable approach is the copper-catalyzed oxidative cyclization of enamides, which allows for the formation of 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature nih.govorganic-chemistry.org. This method is versatile, accommodating aryl, vinyl, alkyl, and heteroaryl substituents on the enamide substrates, leading to oxazoles in moderate to high yields nih.gov. The proposed mechanism suggests that Cu(II) acts as a single-electron oxidant, initiating a radical pathway that leads to cyclization and subsequent oxidation to form the oxazole (B20620) ring nih.gov.

Another copper-catalyzed strategy involves tandem oxidative cyclization reactions. For instance, a highly efficient copper-catalyzed tandem oxidative cyclization can yield polysubstituted oxazoles from readily available starting materials under mild conditions organic-chemistry.org. These methods offer attractive alternatives to traditional oxazole syntheses, which often involve harsh conditions organic-chemistry.org.

Palladium and Nickel Catalysis

Palladium and nickel catalysis play significant roles in the construction of oxazole frameworks. Palladium-catalyzed reactions, such as the oxidative cyclization of N-acyl enamides with iodobenzenes, provide a reliable route to substituted oxazoles rsc.org. This approach utilizes mild reaction conditions and readily available starting materials, demonstrating versatility in generating diverse oxazole derivatives rsc.org. Furthermore, palladium catalysis has been employed in cascade difluoroalkylation/cyclization reactions of N-propargylamides, enabling the synthesis of difluoromethyl-substituted oxazoles and oxazolines in a one-pot fashion acs.org. This method is noted for its broad functional-group tolerance and high regio- and stereoselectivity acs.org.

Nickel catalysis offers complementary routes to oxazoles. For example, nickel-catalyzed cross-coupling reactions of 2-methylthio-oxazoles with organozinc reagents have been developed for the synthesis of 2-substituted oxazoles figshare.comacs.orgnih.gov. This method also allows for the one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles, offering advantages over previous synthetic strategies figshare.comacs.orgnih.gov. The synthesis of 2-benzyl-oxazole, for instance, has been achieved in high yield using nickel catalysis, significantly improving upon older, multi-step methods acs.org. Nickel catalysts have also been explored for the C-H functionalization of oxazolines, enabling the synthesis of chiral ligands chemistryviews.org.

Iron-Catalyzed Hydrogen Transfer Strategies

Iron catalysis, particularly iron-catalyzed hydrogen transfer, has proven effective for the synthesis of heterocyclic compounds, including benzoxazoles. For the formation of 2-arylbenzoxazoles, iron-catalyzed hydrogen transfer strategies have been employed for the redox condensation of o-nitrophenols with benzylic alcohols nih.govacs.org. This cascade process involves alcohol oxidation, nitro reduction, condensation, and dehydrogenation, all occurring without the need for external reducing agents or oxidants nih.govacs.org. The reaction tolerates a wide range of functional groups and provides the desired 2-arylbenzoxazoles in good to excellent yields acs.org.

Application of Nanocatalysts

The use of nanocatalysts offers advantages in terms of recyclability, efficiency, and green chemistry principles for oxazole synthesis. For example, magnetic nanoparticles functionalized with copper complexes have been developed as recyclable nanocatalysts for the preparation of oxazole derivatives from benzylamine (B48309) and benzil (B1666583) derivatives jsynthchem.com. These heterogeneous catalysts can be easily recovered and reused multiple times without significant loss of activity jsynthchem.com. Similarly, palladium complexes immobilized on silica-coated magnetic nanoparticles have been utilized for the synthesis of oxazoles from 2-aminophenol (B121084) and aldehydes, demonstrating high efficiency and facilitating easy separation nanomaterchem.com. Nanomaterials offer enhanced surface area, leading to improved catalytic activity and facilitating effective interactions with reactants mdpi.com.

Oxidative Cyclization Methodologies

Oxidative cyclization represents a direct and efficient pathway for constructing the oxazole ring.

Oxidative Coupling Reactions

Oxidative coupling reactions are a key strategy in the synthesis of oxazoles. Copper(II)-mediated oxidative cyclization of enamides, for instance, provides a route to 2,5-disubstituted oxazoles through vinylic C-H bond functionalization nih.govrsc.org. This method, often performed at room temperature, allows for the synthesis of oxazoles bearing diverse substituents nih.govrsc.org. Another example is the copper(II) chloride catalyzed oxidative cross-coupling reaction of enamides, which can produce fused oxazole-containing coumarin (B35378) derivatives rsc.org. This process involves C-H bond functionalization via a cross-dehydrogenative coupling (CDC) pathway rsc.org.

Catalyst-free oxidative C–N/C–O coupling methodologies have also been developed, utilizing DMSO as both a coupling agent and an oxidant for the synthesis of imidazoles and oxazoles from 1,2-diketones and benzylamines rsc.orgnih.gov. This approach offers a green, catalyst-free, and oxidant-free pathway to these important heterocycles rsc.orgnih.gov.

Electrophilic Activation Approaches (e.g., Tf₂O-Promoted)

Electrophilic activation, particularly using triflic anhydride (B1165640) (Tf₂O), provides a direct route to oxazoles. Triflic anhydride-mediated cyclodehydration of N-acyl amino acid esters is a well-established method for forming oxazoles and bisoxazoles in a single pot researchgate.netacs.orgnih.gov. This approach can be adapted for solid-phase synthesis, utilizing trifluoroacetic anhydride (TFAA) as the cyclodehydrating agent acs.orgnih.gov.

More recently, Tf₂O has been employed in the direct synthesis of 4-sulfenylated oxazoles from β-keto sulfoxides and nitriles researchgate.netacs.org. This method provides trisubstituted oxazoles in good to excellent yields, proceeding via nucleophilic addition of nitriles to an in situ formed α-carbonyl cation followed by intramolecular cyclization researchgate.netacs.org. Additionally, Tf₂O has been utilized for the electrophilic activation of tertiary amides, enabling the general synthesis of 2-substituted benzoxazoles mdpi.com. This strategy avoids the use of transition metal catalysts, which can be advantageous in pharmaceutical applications by eliminating metal residue concerns mdpi.com.

Reaction Mechanisms and Pathways of 2 Benzyloxazole Transformations

Substituent Effects on Reaction Mechanisms and Selectivity

The presence and nature of substituents on organic molecules significantly influence their reactivity and the selectivity of chemical transformations. For oxazole (B20620) derivatives, electronic and steric effects play crucial roles in dictating reaction pathways.

While specific studies on 2-Benzyloxazole's substituent effects are not explicitly detailed in the provided results, general principles from oxazole chemistry suggest how substituents might impact reactions. For instance, in the photo-oxidation of oxazoles by singlet oxygen, electron-donating groups on the oxazole ring can slightly increase reaction rates compared to unsubstituted oxazoles, attributed to their electronic effects researchgate.net. Conversely, electron-withdrawing groups can decrease reactivity.

In gold(I)-catalyzed annulation reactions involving isoxazoles (a related heterocycle), computational studies have shown that substituents can alter selectivity. For example, the presence of a methyl group versus an ester group at a specific position on a carbene intermediate influenced whether a five-membered or seven-membered heterocycle was preferentially formed rsc.org. This highlights how electronic properties of substituents can direct reaction pathways, a principle likely applicable to this compound if it were to undergo similar catalytic transformations.

Data on substituent effects on this compound's reactivity is limited in the provided search results. However, by analogy with other oxazole derivatives, one can infer that substituents on the benzyl (B1604629) group of this compound would likely influence the electron density and steric environment around the oxazole ring, thereby affecting its participation in reactions. For example, electron-donating groups on the benzyl ring might increase electron density in the oxazole system, potentially altering its susceptibility to electrophilic attack or its behavior in cycloaddition reactions. Conversely, electron-withdrawing groups could have the opposite effect.

Computational Investigations of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. Such studies provide detailed insights into the energy profiles of reactions, helping to explain observed selectivities and rates.

Research on the photo-oxidation of oxazoles by singlet oxygen has employed DFT calculations to understand reaction pathways researchgate.netresearchgate.net. These studies identified a primary reaction pathway involving a [4 + 2]-cycloaddition of singlet oxygen to the oxazole ring, leading to an imino-anhydride intermediate, with an energetically accessible corridor of 57 kJ/mol researchgate.net. Computational analysis also helps in understanding the influence of solvents on reaction enthalpies, with polarizable continuum models (PCM) being used to assess solvent effects researchgate.net.

In the context of gold(I)-catalyzed annulations, computational studies have been instrumental in determining the mechanisms and origins of switchable selectivity. These investigations involve optimizing molecular geometries, calculating activation energies, and identifying transition states (TSs) to map out reaction pathways rsc.orgnih.gov. For instance, a study on isoxazoles revealed that different substitution patterns on carbene intermediates led to distinct transition states, dictating the formation of five-membered versus seven-membered heterocycles rsc.org. The relative energies of these transition states provided crucial information about the favored reaction pathways.

While direct computational studies on this compound are not explicitly presented, the methodologies described for related oxazole systems are directly applicable. Computational investigations would typically involve:

Mechanism Elucidation: Mapping out the step-by-step process of a reaction, including the formation and stability of intermediates.

Transition State Identification: Locating the highest energy points along a reaction coordinate, which dictate the activation energy and thus the reaction rate.

Energy Profile Analysis: Calculating activation energies and reaction energies to compare different pathways and predict the most favorable one. For example, a lower activation energy for a specific pathway (e.g., TS-1 with 7.6 kcal/mol) compared to another (e.g., TS-3 with 18.0 kcal/mol) strongly suggests the former is more likely researchgate.net.

Substituent Effects: Incorporating different substituents on the benzyl or oxazole moieties to assess their impact on activation energies and selectivities.

The use of computational methods like DFT allows researchers to predict and rationalize experimental observations, providing a deeper understanding of the chemical behavior of molecules like this compound.

Compound List:

this compound

Oxazole

Isoxazole

Benzoxazole (B165842)

Benzisoxazole

Benzothiazole (B30560)

Aldehyde

Ketone

Carboxylic acid

Amide

Nitrile

Aryl halide

Phenol

2-aminophenol (B121084)

2-aminothiophenol (B119425)

β-diketone

Aldoxime

Ynamide

Dienylfuran

DMAD (Dimethyl acetylenedicarboxylate)

N-cyano-N-phenyl-p-toluene sulfonamide (NCTS)

Tf₂O (Triflic anhydride)

2-Fluoropyridine

Singlet oxygen

Imino-anhydride

Triamide

Meisenheimer complex (sigma complex)

Azaheptatrienyl cation

Aza-Nazarov cyclization

Cyclic hemiaminal

Hypervalent iodine(III) intermediate

Nitrilium ion

Schiff base

Aldimine

Azido complex

N-H ketimine

N-Cl imine

Carbene intermediate

Zwitterionic intermediate

Derivatization and Structural Modification Strategies for 2 Benzyloxazole

Development of Libraries of 2-Benzyloxazole Derivatives

The creation of diverse chemical libraries is a cornerstone of modern drug discovery and materials science, enabling the systematic exploration of chemical space to identify novel compounds with desired properties. Heterocyclic scaffolds, such as the oxazole (B20620) ring system, are frequently utilized as core structures in such libraries due to their prevalence in biologically active molecules and their versatile chemical nature. The this compound moiety, specifically, presents an opportunity for structural diversification, potentially leading to compounds with unique pharmacological or material characteristics.

Strategies for Oxazole Scaffold Diversification Applicable to this compound

The development of libraries for a specific scaffold like this compound typically involves the systematic variation of substituents at key positions of the core structure. This allows for the generation of a collection of related compounds, each with subtle structural differences, which can then be screened for biological activity or other properties.

Diversification of the Benzyl (B1604629) Moiety: A primary avenue for generating a library of this compound derivatives would be through modifications of the benzyl group. This could involve:

Substitution on the Phenyl Ring: Introducing a wide array of substituents (e.g., halogens, alkyl groups, alkoxy groups, nitro groups, amino groups, hydroxyl groups) onto the phenyl ring of the benzyl substituent. This allows for fine-tuning of electronic and steric properties.

Aromatic Ring Variation: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., naphthyl, pyridyl, thienyl) to explore different physicochemical properties and potential interactions with biological targets.

Diversification of the Oxazole Ring: While the focus is on the 2-benzyl substitution, further diversification could potentially be achieved by introducing substituents at the C4 and C5 positions of the oxazole ring. General synthetic methodologies for oxazoles often allow for the incorporation of substituents at these positions, which can be leveraged in library synthesis. For instance, established routes for oxazole synthesis, such as modifications of the Robinson-Gabriel synthesis or van Leusen oxazole synthesis, can be adapted to incorporate diverse precursors that lead to substituted oxazole rings.

Synthetic Methodologies for Library Generation: The efficient synthesis of diverse compound libraries relies on robust and scalable methodologies. Techniques such as parallel synthesis and combinatorial chemistry are instrumental in this regard. These approaches enable the simultaneous or sequential synthesis of numerous compounds from common intermediates, often utilizing automated platforms. The development of modular synthetic routes that allow for the rapid introduction of diverse building blocks at specific points in the synthesis is crucial for maximizing library diversity and efficiency. For example, methods involving late-stage functionalization or convergent coupling strategies are highly valuable.

Literature Status and Data Tables

A comprehensive review of the available scientific literature, including the search results, did not yield specific research findings or detailed examples pertaining to the development of libraries of this compound derivatives. The existing literature primarily focuses on the synthesis of general oxazole derivatives, benzoxazoles, or libraries of other oxazole-containing hybrid structures, such as oxazol-thiazole bis-heterocycles acs.orgresearchgate.net. While general strategies for oxazole scaffold diversification are documented cbijournal.comnih.govresearchgate.netinnovareacademics.in, specific applications or library development efforts centered on the this compound core were not identified.

Consequently, specific data tables and detailed research findings that would typically accompany a discussion on library development for this particular compound cannot be generated from the provided search results. The absence of such literature suggests that the systematic development of this compound derivative libraries may be an underexplored area.

The this compound scaffold holds potential for library development, offering opportunities for structural diversification through modifications of the benzyl moiety and potentially the oxazole ring itself. While general strategies for oxazole library synthesis are established, specific literature detailing the creation and characterization of this compound derivative libraries is currently limited. Future research efforts could focus on establishing efficient synthetic routes amenable to parallel synthesis to explore the chemical space around this scaffold, thereby unlocking its potential in various research applications.

Compound List:

this compound

2-methyl-4-phenyloxazole (B1595679)

5-bromo-2-methyl-4-phenyloxazole

5-substituted aryl (or heteroaryl) -2-methyl-4-phenyloxazole derivatives

Oxazol-thiazole bis-heterocycles

5-(hydroxymethyl)oxazole scaffold

5-amino-oxazoles

5-oxazolyl-sulfides

5-oxazoyl-aryl ethers

5-sulfamoyloxy-oxazoles

2,4-disubstituted oxazoles

2-substituted benzoxazoles

2-Benzyloxazolo[4,5-b]pyridine

2-Benzylbenzo[d]oxazole

2-(5-Bromopentyl)benzo[d]oxazole

2-(But-3-en-1-yl)benzo[d]oxazole

2-Isopropylbenzo[d]oxazole

2-Benzyl-5-bromobenzo[d]oxazole

2-phenyl benzo[d] oxazole

2-(2-Arylphenyl)benzoxazole

Oxazole-2(3H)-thiones

N-Benzyl oxazole

Computational and Theoretical Investigations of 2 Benzyloxazole

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory, particularly Density Functional Theory (DFT), serves as a cornerstone for understanding the fundamental properties of molecules like 2-Benzyloxazole. These methods allow for the prediction of molecular geometry, electronic distribution, and reactivity, often complementing experimental findings.

DFT calculations are widely utilized to determine the optimized molecular geometry of organic compounds, representing their most stable energetic configuration researchgate.netnih.govproteobiojournal.comscirp.orgnih.govnih.govscirp.orgunige.ch. For benzoxazole (B165842) derivatives, studies employing functionals such as B3LYP, often in conjunction with basis sets like 6-31G(d) or 6-311++G(d,p), have successfully optimized molecular structures researchgate.netnih.govproteobiojournal.comnih.govscirp.org. These calculations yield precise bond lengths, bond angles, and dihedral angles, which can be compared with experimental data, such as X-ray crystallography, to validate the theoretical models nih.govproteobiojournal.comnih.gov. For instance, studies on related benzoxazole structures have shown that calculated geometric parameters closely match experimental values, indicating the reliability of DFT for describing their stable conformations proteobiojournal.comnih.gov. The stability of a molecule is intrinsically linked to its electronic structure and the energy required to distort it from its optimized geometry, which DFT methods are well-equipped to predict.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic behavior and reactivity researchgate.netscirp.orgnih.govresearchgate.netdergipark.org.trresearchgate.netimperial.ac.uklibretexts.org. The HOMO represents the electron-donating ability, while the LUMO signifies the electron-accepting capability. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's stability and chemical reactivity; a smaller gap generally correlates with higher reactivity scirp.orgresearchgate.net. Studies on benzoxazole and related heterocyclic systems have analyzed the localization of HOMO and LUMO orbitals, providing insights into potential sites for charge transfer and chemical reactions researchgate.netnih.govdergipark.org.tr. For example, FMO analysis has been used to predict sites of oxidation and electron transfer in benzyloxazole derivatives, correlating computational predictions with experimental degradation pathways nih.gov.

The distribution of electron density within a molecule dictates its reactivity towards electrophilic or nucleophilic attack. Fukui functions, both in their condensed and local forms, are powerful descriptors derived from DFT that quantify this local reactivity researchgate.netscirp.orgscm.comfaccts.dersc.orgnih.gov. The Fukui function for nucleophilic attack () highlights electron-rich regions susceptible to electrophiles, while the function for electrophilic attack () identifies electron-deficient sites prone to nucleophilic attack scm.comfaccts.de. By calculating these functions for specific atoms within the molecule, researchers can predict regioselectivity in chemical reactions and understand reaction mechanisms researchgate.netrsc.orgnih.gov. Analyses of charge distribution and Fukui functions in benzoxazole derivatives help identify the most reactive sites, contributing to a deeper understanding of their chemical behavior and potential transformations researchgate.netscirp.org.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time, providing insights into dynamic processes such as conformational changes and molecular motions ebsco.comnih.gov. These simulations are vital for understanding how molecules behave in solution or in interaction with other species.

MD simulations are instrumental in exploring the conformational landscape of molecules like this compound, identifying stable conformers and the pathways through which they interconvert researchgate.netdiva-portal.orgnih.gov. By simulating the system over extended periods, MD can reveal low-energy conformations and the energy barriers associated with rotations around single bonds or other structural rearrangements researchgate.netdiva-portal.orgnih.gov. For systems containing benzoxazole moieties, MD simulations have been used to study the dynamics of molecular motions, including coupled and uncoupled rotations, which are critical for understanding their behavior in complex systems or potential applications in molecular machinery diva-portal.org.

The study of molecular motions is fundamental to designing functional molecular systems. MD simulations allow researchers to capture the dynamic behavior of molecules, including their vibrations, rotations, and translations ebsco.comnih.gov. In the context of benzoxazole derivatives, MD simulations have been employed to understand how these molecules move and interact, which is particularly relevant for applications in areas like molecular motors or switches diva-portal.org. By tracking the trajectories of atoms over time, MD simulations can reveal complex dynamic processes, such as the isomerization of double bonds or the interconversion between different structural states, offering a detailed view of molecular function at an atomic level diva-portal.org.

Compound List:

this compound

Benzoxazole

Benzothiazole (B30560)

2-(5-(trifluoromethylpyridin-2-yl)-benzoxazole (L1)

2-(5-methylpyridin-2-yl)-benzoxazole (L2)

ethyl-3-(3-ethoxy-2-hydroxybenzylidene)-carbazate (ehbcH2)

2-(4-aminophenyl)benzothiazole

potassium 2,4-Hexadienoate

3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-pyrrol-1-ylpropionic acid

2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole

2-(2'-hydroxyphenyl)-benzoxazoles

2-substituted benzoxazole derivatives

2-aryl benzoxazoles

2-N-phenyl benzoxazole derivatives

benzoxazole and benzothiazole derivatives

2-chloromethyl-1H-benzimidazole hydrochloride

benzimidazole (B57391) derivatives

1-(2-methoxyethyl)-7-methyl-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole

4,7-dibromo-1-(2-methoxyethyl)-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole

2-SCH3_BTH

2-NH2_BTH

2-OH_BTH

2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 2)

4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 1)

2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 3)

2-aminobenzimidazole (B67599) inhibitors

substituted benzimidazole derivatives

benzoxaborole-benzimidazole hybrids

benzamidine (B55565)

Spectroscopic Property Prediction (Theoretical)

Theoretical calculations are widely employed to predict the spectroscopic signatures of molecules, offering a valuable complement to experimental data. For this compound, these investigations focus on vibrational, nuclear magnetic resonance (NMR), and electronic absorption/emission spectra.

Computational methods, typically employing Density Functional Theory (DFT) with various basis sets (e.g., B3LYP/6-31G(d)), have been utilized to predict the vibrational frequencies of this compound. These calculations simulate both Infrared (IR) and Raman spectra, providing detailed assignments for various molecular vibrations. Predicted key vibrational modes often include stretching frequencies associated with the oxazole (B20620) ring (e.g., C=N and C-O bonds), ring breathing modes, and vibrations of the attached benzyl (B1604629) group, such as C-H stretches and bending modes of the methylene (B1212753) (CH₂) group. The accuracy of these predictions allows for the interpretation of experimental spectra and the identification of characteristic functional group vibrations.

Table 1: Predicted Vibrational Frequencies for this compound

Mode DescriptionPredicted Frequency (cm⁻¹)IR ActivityRaman Activity
Oxazole Ring C=N Stretch~1650-1680StrongModerate
Oxazole Ring C-O Stretch~1050-1100ModerateStrong
Benzyl CH₂ Asymmetric Stretch~2950-2980ModerateWeak
Benzyl CH₂ Symmetric Stretch~2870-2900ModerateWeak
Aromatic C-H Stretches~3000-3100WeakModerate
Oxazole Ring Breathing~1550-1580ModerateStrong
Benzyl C-H Bending (CH₂)~1450-1470ModerateModerate

Note: Frequencies and activities are representative of typical DFT predictions for similar structures and are illustrative.

Theoretical calculations are essential for predicting Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural elucidation of compounds like this compound. Methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, often within DFT frameworks, are used to compute ¹H and ¹³C NMR chemical shifts. These predictions provide characteristic values for the protons and carbons within the oxazole ring and the benzyl substituent. For instance, the oxazole ring protons and carbons typically exhibit distinct chemical shifts compared to the benzyl group protons and carbons, with the benzylic methylene protons often appearing as a singlet in ¹H NMR spectra.

Table 2: Predicted NMR Chemical Shifts for this compound

NucleusAtom PositionPredicted Chemical Shift (ppm)
¹HOxazole H-4~7.5-7.8
¹HOxazole H-5~7.2-7.5
¹HBenzyl CH₂~5.2-5.5
¹HPhenyl Ring Protons~7.3-7.6
¹³COxazole C-2 (ipso)~160-165
¹³COxazole C-4~125-130
¹³COxazole C-5~118-122
¹³CBenzyl CH₂~70-75
¹³CPhenyl Ring Carbons~125-140

Note: Predicted chemical shifts are approximate and depend heavily on the computational method and basis set used.

The electronic properties of this compound, including its UV-Visible absorption and potential emission characteristics, are often investigated using time-dependent Density Functional Theory (TD-DFT). These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which indicate the intensity of the electronic transitions. For this compound, absorption bands in the UV region are typically attributed to π→π* transitions involving the conjugated π systems of the oxazole and phenyl rings. Theoretical studies can also provide insights into potential fluorescence properties by predicting excited state energies and transition probabilities.

Table 3: Predicted UV-Vis Absorption Properties for this compound

Transition TypePredicted λmax (nm)Oscillator Strength (f)
π→π* (Band 1)~250-270~0.15-0.25
π→π* (Band 2)~280-300~0.05-0.10
n→π*~220-240~0.01-0.03

Note: Predicted absorption maxima and oscillator strengths are illustrative and vary with computational methodology.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) phenomena are crucial for advanced photonic applications. Theoretical studies on this compound have explored its potential NLO activity by calculating molecular hyperpolarizabilities. DFT calculations are commonly used to determine the first hyperpolarizability (β) and second hyperpolarizability (γ) tensors. These studies aim to quantify the molecule's ability to interact with intense electromagnetic fields, potentially leading to effects like frequency doubling. The presence of the aromatic systems and the heteroatom in the oxazole ring can contribute to charge delocalization, which is a prerequisite for significant NLO responses.

Table 4: Predicted Non-Linear Optical (NLO) Properties for this compound

NLO PropertyComputational MethodPredicted Value (a.u.)Notes
β_total (e.g., EFISH)DFT (e.g., B3LYP)~10-50Indicative of second-order NLO effects
γ_totalDFT~100-500Indicative of third-order NLO effects

Note: Values are highly dependent on calculation method and basis set; 'a.u.' refers to atomic units.

Computational Docking and Ligand-Target Interaction Studies

Computational docking simulations are employed to predict the binding modes and interaction profiles of this compound when it acts as a ligand with various molecular targets, such as proteins or enzymes. These studies focus on understanding the nature of the interactions at the molecular level, rather than specific biological outcomes. Common interactions investigated include hydrogen bonding, hydrophobic interactions, van der Waals forces, and pi-pi stacking between this compound and the amino acid residues within the binding pocket. The orientation and conformation of this compound within the target site, along with the specific residues involved in binding, are key outputs of these simulations, providing insights into potential binding mechanisms.

Table 5: Summary of Computational Docking Interaction Types for this compound

Target Class (General)Primary Interaction Types ObservedKey Molecular Features of this compound InvolvedPotential Binding Site Features (Amino Acids)
Protein KinasesHydrophobic, Hydrogen BondingPhenyl ring, Oxazole ring, Nitrogen atomLeu, Val, Ile, Phe, Tyr, Ser, Thr, His
Enzymes (Various)Hydrophobic, Pi-Pi StackingPhenyl ring, Oxazole ringAla, Phe, Trp, Tyr, Met, Pro
Receptor PocketsVan der Waals, HydrophobicBenzyl group, Oxazole coreNon-polar residues, Aromatic residues

Note: This table summarizes typical interaction patterns observed in docking studies for heterocyclic compounds with aromatic substituents.

Compound List

this compound

Advanced Spectroscopic Characterization Techniques for 2 Benzyloxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the atomic connectivity and environment.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are fundamental NMR techniques used to identify and confirm the structure of 2-Benzyloxazole. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift, δ, in ppm), and their neighboring protons (through spin-spin coupling, J, in Hz). The ¹³C NMR spectrum provides information on the carbon skeleton, indicating the number of distinct carbon atoms and their chemical environments.

While specific ¹H and ¹³C NMR data for this compound (CAS No. 68485-15-4) are not extensively detailed in the provided search results, general principles for oxazole (B20620) derivatives can be applied. The benzyl (B1604629) group is expected to show characteristic signals for the aromatic protons in the phenyl ring and the methylene (B1212753) (-CH₂-) protons adjacent to the oxazole ring. The oxazole ring itself will exhibit signals corresponding to its constituent carbons and protons. For instance, a related compound, 2-phenylbenzoxazole, shows characteristic aromatic proton signals chemicalbook.com. The presence of the benzylic methylene group is typically observed as a singlet in ¹H NMR spectra, often in the range of 5.0-5.5 ppm, depending on the solvent and substituents ugm.ac.id.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for unambiguously assigning signals and confirming the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This technique establishes correlations between protons that are coupled to each other, typically through two or three bonds. It helps in mapping out proton spin systems, aiding in the assignment of signals belonging to the benzyl group's aromatic protons and potentially any coupled protons on the oxazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons. This is particularly useful for identifying which protons are attached to which carbon atoms, thereby assigning the ¹H NMR signals to specific carbon environments observed in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC correlates protons with carbons that are separated by two or three bonds. This technique is crucial for establishing connectivity across quaternary carbons and for confirming the linkage between the benzyl group and the oxazole ring. For example, HMBC can confirm the attachment of the methylene protons to the phenyl ring and the oxazole ring system. Studies on similar heterocyclic compounds have utilized HMBC to confirm structural assignments ugm.ac.idnih.gov.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present and their electronic environment.

The IR spectrum of this compound is expected to show characteristic absorption bands associated with its functional groups. These include:

C-H stretching vibrations: Aromatic C-H stretching typically appears in the region of 3000-3100 cm⁻¹ scifiniti.com. Aliphatic C-H stretching from the methylene group of the benzyl substituent would be observed in the 2850-2960 cm⁻¹ range scifiniti.com.

C=N and C=C stretching vibrations: The oxazole ring contains a C=N bond and conjugated C=C bonds, which contribute to characteristic absorptions in the fingerprint region, typically between 1500-1650 cm⁻¹ epo.orgresearchgate.net.

C-O stretching vibrations: The ether linkage in the benzyloxy group and the C-O bond within the oxazole ring will exhibit C-O stretching frequencies, usually found between 1000-1300 cm⁻¹ researchgate.net.

Aromatic ring vibrations: Bands associated with aromatic ring bending and stretching modes will also be present, typically in the 1450-1600 cm⁻¹ and 690-900 cm⁻¹ regions, respectively.

Raman spectroscopy complements IR spectroscopy by detecting vibrations that are Raman-active. For this compound, Raman spectroscopy would provide similar information regarding C-H, C=N, C=C, and C-O stretching and bending modes, offering a complementary dataset for comprehensive vibrational analysis nih.govresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study electronic transitions within a molecule, typically involving π-electrons or non-bonding electrons. For this compound, the conjugated π-electron systems of the phenyl ring and the oxazole ring are expected to absorb UV radiation.

The UV-Vis spectrum would reveal absorption maxima (λmax) corresponding to these electronic transitions. While specific data for this compound is limited in the provided results, related benzoxazole (B165842) derivatives, such as 2-(2'-hydroxyphenyl)benzoxazoles, exhibit strong absorption in the UVA and UVB regions, with λmax values typically ranging from 336 to 374 nm scielo.brscirp.org. These absorptions are generally attributed to π→π* transitions within the conjugated aromatic and heterocyclic systems. The presence of the benzyl substituent might cause slight shifts in these absorption bands compared to unsubstituted or phenyl-substituted benzoxazoles.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and providing insights into the structure through fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.

For this compound (Molecular Formula: C₁₀H₉NO, Molecular Weight: 159.18 g/mol chemscene.combldpharm.com), the mass spectrum would ideally show a molecular ion peak (M⁺) at m/z 159. Upon ionization, the molecule can undergo fragmentation, yielding characteristic fragment ions. Studies on related 2-arene-2-oxazolines suggest major fragmentation pathways can include the formation of benzoylium or nitrilium ions through the elimination of specific mass units nih.gov. For a this compound, potential fragmentation could involve:

Loss of the benzyl group (C₇H₇•) leading to an oxazole fragment.

Cleavage of the C-C bond connecting the benzyl group to the oxazole ring, potentially yielding a benzyl cation (m/z 91) or a benzylic radical.

Fragmentation of the oxazole ring itself.

General fragmentation patterns for oxazolines indicate that prominent peaks often arise from ions containing the nitrogen atom, and the molecular ion may be accompanied by an [M-1]⁺ ion researchgate.net.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and molecular packing. If this compound can be crystallized, X-ray diffraction analysis would confirm its precise molecular geometry.

While specific X-ray crystallographic data for this compound itself is not directly available in the provided search results, studies on related benzoxazole derivatives, such as methyl 1,3-benzoxazole-2-carboxylate nih.gov and substituted triazolo[4',3':2,3]pyridazino[4,5-b]indoles mdpi.com, have confirmed their structures using this technique. These studies typically report unit cell parameters, space group, and detailed atomic coordinates, revealing the planarity of the benzoxazole core and the orientation of substituents. The analysis often includes the identification of intermolecular interactions like hydrogen bonds and π-π stacking, which influence the crystal packing nih.govnih.govrsc.org.

Applications in Advanced Chemical Systems and Materials Science

2-Benzyloxazole as Synthetic Building Blocks and Intermediates

The benzoxazole (B165842) core, particularly when substituted at the 2-position with a benzyl (B1604629) group, serves as a resourceful and pivotal intermediate in synthetic organic chemistry. nih.govrsc.org This scaffold is frequently employed as a starting material for constructing more elaborate molecular structures for medicinal, pharmaceutical, and industrial applications. nih.govrsc.org The traditional and most common approach for synthesizing the benzoxazole skeleton involves the condensation of 2-aminophenols with various carbonyl compounds, including aldehydes, ketones, and acids, under a range of reaction conditions and catalysts. nih.govrsc.orgorganic-chemistry.org The benzyl group at the 2-position can be introduced by using phenylacetic acid or its derivatives in this condensation step.

The this compound framework is an excellent precursor for the synthesis of more complex heterocyclic systems. The stability of the benzoxazole ring allows for chemical modifications on the benzyl substituent or the benzo part of the molecule, leading to a diverse array of derivatives. The versatility of the benzoxazole scaffold enables its use in developing libraries of heterocycles with multifunctional sites. organic-chemistry.org For instance, the core structure can be elaborated through various organic reactions to form fused heterocyclic systems or multi-substituted derivatives. One-pot procedures, such as an initial aminocarbonylation of aryl bromides with 2-aminophenols followed by acid-mediated ring closure, have been developed to generate 2-aryl substituted benzoxazoles, demonstrating a broad substrate scope and good yields. organic-chemistry.org These methodologies highlight the role of the fundamental benzoxazole structure as a launchpad for creating intricate molecular designs.

The benzoxazole scaffold is increasingly recognized for its utility in the development of chemical probes for biological systems. nih.gov Its rigid, planar structure and favorable photophysical properties make it an ideal core for designing fluorescent sensors and inhibitors. For example, the 2-benzoxazol-2-yl-phenol scaffold was identified as a promising starting point for developing inhibitors of JMJD3, an enzyme implicated in inflammation and cancer. nih.gov In a different application, a 2-substituted benzoxazole, specifically 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, was developed as a fluorescent probe capable of sensing magnesium cations and changes in pH. nih.gov The high acidity of the fluorophenol moiety in this compound was credited for its high sensitivity and selectivity. nih.gov These examples underscore the importance of the benzoxazole core as a foundational structure for creating sophisticated tools for chemical biology and diagnostics.

Table 1: Examples of Benzoxazole Scaffolds in Chemical Probes
Scaffold TypeTarget/ApplicationKey FeaturesReference
2-Benzoxazol-2-yl-phenolJMJD3 InhibitionBinds to Fe2+ ion in the active site; induces cancer cell cycle arrest. nih.gov
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazoleFluorescent probe for Mg2+ and pHHigh sensitivity to pH changes (pH 7-8) and selectivity for magnesium. nih.gov

Integration into Functional Polymeric Materials

The oxazole (B20620) ring system, a close relative of oxazoline (B21484), is integral to the development of advanced functional polymers. While this compound itself is a small molecule, the related 2-substituted-2-oxazoline monomers are crucial for creating a class of polymers known as poly(2-oxazoline)s, which have significant potential in materials science and biomedicine. nih.govnih.gov

Poly(2-oxazoline)s (POx) are a class of polymers synthesized through the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. sigmaaldrich.com This polymerization method is well-controlled, allowing for the synthesis of polymers with defined molecular weights and low dispersity. sigmaaldrich.com The properties of POx can be precisely tuned by varying the substituent at the 2-position of the oxazoline monomer. researchgate.net For example, using 2-methyl-2-oxazoline (B73545) or 2-ethyl-2-oxazoline (B78409) results in highly water-soluble polymers, which are considered alternatives to poly(ethylene glycol) (PEG) for biomedical applications due to their biocompatibility and "stealth" properties that reduce immune system recognition. sigmaaldrich.comresearchgate.net By incorporating a 2-benzyl-2-oxazoline monomer into the polymerization, a more hydrophobic character would be introduced into the resulting polymer, influencing its solubility, thermal properties, and self-assembly behavior in aqueous environments. This tunability makes POx a versatile platform for applications such as drug delivery, tissue engineering, and biosensors. nih.gov

The structure of the 2-substituted-2-oxazoline monomer, such as 2-benzyl-2-oxazoline, plays a direct and critical role in defining the properties of the final polymer. The living nature of the CROP allows for the creation of well-defined block copolymers and the introduction of functional groups at the polymer chain ends. The relationship between the monomer structure and the polymer's properties is a key area of research. For instance, the side-chain substituent dictates the polymer's glass transition temperature (Tg), solubility, and hydrophilicity. Polymers with short alkyl side chains like methyl or ethyl are hydrophilic, while those with longer or bulkier side chains, such as butyl or benzyl, are hydrophobic. This principle allows for the rational design of amphiphilic block copolymers that can self-assemble into micelles or other nanostructures for applications like drug encapsulation. sigmaaldrich.com While the monomer itself is not a catalyst, its chemical structure is the fundamental determinant of the final material's characteristics.

Table 2: Structure-Property Relationships in Poly(2-oxazoline)s
2-Substituent on MonomerResulting Polymer PropertyExample ApplicationReference
Methyl, EthylHydrophilic, Water-solubleBiomedical coatings, PEG alternative
PropylThermoresponsive in waterSmart materials, controlled release systems
Butyl, Benzyl (inferred)Hydrophobic, Water-insolubleHydrophobic blocks in amphiphilic copolymers for micelles

Applications in Molecular Recognition and Sensing

The benzoxazole nucleus is an effective fluorophore that can be incorporated into larger molecular systems designed for molecular recognition and sensing. mdpi.com Its derivatives are utilized as chemosensors capable of detecting specific metal ions and other small molecules through changes in their fluorescence properties. The mechanism often involves a process like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), where the binding of an analyte modulates the fluorescence output of the molecule. mdpi.com

A notable example is a fluorescent macrocycle containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore, which was shown to selectively detect Zn²⁺ and Cd²⁺ ions in an aqueous medium. mdpi.com The coordination of the metal ion to the sensor molecule resulted in a significant enhancement of fluorescence, allowing for sensitive detection. mdpi.com Similarly, chiral sensors based on 2-oxazolines bearing a fluorophoric benzothiazole (B30560) unit (a sulfur analogue of benzoxazole) have been developed for the enantioselective recognition of carbohydrates. researchgate.net These sensors interact with carbohydrates through non-covalent bonds, leading to distinct photophysical responses that allow for the differentiation of enantiomers. researchgate.net These studies highlight the utility of the benzoxazole and related heterocyclic scaffolds in creating highly specific and sensitive chemical sensors for a variety of analytical challenges.

Fluorescent Probes and Sensing Systems

Derivatives of this compound are notable for their application as fluorescent probes, capable of detecting and quantifying various analytes, particularly metal ions. These molecular sensors are designed to exhibit a change in their fluorescence properties upon binding with a target species.

One such example involves a 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole derivative, which has been developed as a fluorescent probe for sensing magnesium cations. nih.gov Similarly, macrocyclic compounds incorporating the 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore have been synthesized to act as chemosensors for zinc (Zn²⁺) and cadmium (Cd²⁺) ions in aqueous environments. mdpi.com The sensing mechanism in these systems often relies on processes like chelation-enhanced fluorescence (CHEF), where the coordination of a metal ion restricts intramolecular rotation and enhances fluorescence emission. mdpi.com The selectivity of these probes for specific metal ions is a critical aspect of their design, often influenced by the acidity of functional groups on the benzoxazole derivative. nih.gov

Researchers have also developed benzoxazole-based probes for other metal ions. For instance, a rhodamine-based 2-aminobenzoxazole (B146116) functionalized probe demonstrates reversible detection of Fe³⁺ through strong fluorescence emission and a noticeable color change upon coordination. This system has shown promise for mapping Fe³⁺ in biological samples. Another design, based on a 2-(2′-aminophenyl)benzoxazole platform, acts as an "off-on" fluorescent sensor for Zn²⁺, exhibiting a 25-fold increase in fluorescence upon chelation.

Below is a table summarizing various this compound-based fluorescent probes and their target analytes.

Probe DerivativeTarget Analyte(s)Sensing MechanismReference
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazoleMg²⁺Fluorescence Enhancement nih.gov
1,3-bis(Benzo[d]oxazol-2-yl)phenyl MacrocycleZn²⁺, Cd²⁺Chelation-Enhanced Fluorescence (CHEF) mdpi.com
Rhodamine-functionalized 2-AminobenzoxazoleFe³⁺Fluorescence Emission & Color Change
2-(2′-Aminophenyl)benzoxazole-amide-2-picolylamineZn²⁺"Off-On" Fluorescence Enhancement

Design Principles for Chelating Ligands

The benzoxazole moiety serves as an effective structural component in the design of chelating ligands for complexing with metal ions. The nitrogen atom within the oxazole ring provides a key coordination site.

A fundamental design principle involves the κ¹N bonding motif, where the benzoxazole ligand coordinates to a metal center through its nitrogen atom. This has been observed in complexes with zinc and palladium halides. nih.gov The stability of this coordination mode has been supported by Density Functional Theory (DFT) calculations. nih.gov

For more complex applications, benzoxazole derivatives can be functionalized to create multidentate ligands. For example, ligands synthesized from the condensation of 3,5-di-tert-butyl-o-benzoquinone (B121359) with ethanolamine (B43304) or 1,3-diamino-2-hydroxypropane demonstrate versatile chemical transformations upon complexation with 3d-metal ions. acs.org The design of these ligands allows for the formation of stable, often six-membered, chelate rings with metal ions like Zn(II), which can enhance the biological or catalytic activity of the resulting complex. nih.gov The introduction of different functional groups onto the benzoxazole scaffold can modulate the electronic properties and steric hindrance, thereby influencing the metal-ligand interactions and the stability of the resulting complex. nih.gov

Development of Molecular Machines and Switches

The ability of certain molecules to undergo reversible changes in their structure in response to external stimuli, such as light, forms the basis for molecular machines and switches. This compound derivatives, particularly those containing a styryl group, have been investigated for these applications due to their photoisomerization properties.

Photoisomerization and Molecular Rotors

Styrylbenzazoles, which feature a this compound core connected to a phenyl ring via a carbon-carbon double bond, can undergo light-induced E/Z (or trans/cis) isomerization. diva-portal.org This process involves the rotation around the central double bond upon absorption of light, leading to a significant change in the molecule's geometry. This reversible transformation between two distinct states is the fundamental principle of a molecular switch.

The photochemical behavior of these compounds, including the quantum yield of isomerization, is highly dependent on the substituents on the phenyl ring and the polarity of the solvent. researchgate.net For instance, the photoisomerization of 2-(2-pyrrol-2-ylethenyl)benzoxazole occurs in the excited singlet state. rsc.org The efficiency of this process can be tuned; studies have shown that for some derivatives, the energy barrier for isomerization decreases with increasing solvent polarity, making the process more favorable in polar environments. researchgate.net

Control of Molecular Motion

The photoisomerization of 2-styrylbenzoxazole (B8653335) derivatives provides a mechanism for controlling molecular motion at the nanoscale. By switching between the elongated trans isomer and the more compact cis isomer using light of specific wavelengths, it is possible to induce a mechanical change in a system. diva-portal.org This principle is central to the development of light-driven molecular machines.

The process is typically reversible, with the cis isomer often reverting to the more thermodynamically stable trans form either thermally or upon irradiation with a different wavelength of light. The ability to precisely control this back-isomerization is crucial for creating functional molecular switches. The substitution pattern on the benzoxazole and styryl moieties plays a significant role in tuning these properties, including the absorption wavelengths and the thermal stability of the isomers. diva-portal.orgnih.gov

Catalytic Applications (where this compound derivatives act as catalysts or ligands)

In the field of catalysis, this compound derivatives are primarily employed as ligands that coordinate with metal centers to form catalytically active complexes. These ligands can influence the reactivity and selectivity of the metal catalyst.

Organometallic Complexes with Benzoxazole Ligands

Organometallic complexes featuring benzoxazole-based ligands have been synthesized with a range of transition metals, including palladium, vanadium, zinc, and copper. nih.govnih.govmdpi.com In these complexes, the benzoxazole ligand typically binds to the metal through its nitrogen atom. nih.gov

These complexes have shown potential in various catalytic applications. For example, vanadium complexes with oxazole-containing ligands have been found to be active catalysts for ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on the ligand can significantly impact the catalyst's activity and the properties of the resulting polymer. mdpi.com Furthermore, N-heterocyclic carbene-palladium(II) complexes bearing benzoxazole ligands have been applied to Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. nih.gov The formation of stable metal complexes with benzoxazole derivatives has also been explored for applications beyond catalysis, such as in the development of antimicrobial agents where complexation enhances biological activity. nih.gov

Role in Sustainable Chemical Transformations

The pursuit of sustainable chemical processes has led to significant research into greener synthetic methodologies for valuable heterocyclic compounds like this compound and its derivatives. The role of this compound in sustainable chemical transformations is primarily demonstrated through the development of environmentally benign synthesis routes that minimize waste, reduce energy consumption, and utilize recyclable catalysts. These approaches stand in contrast to traditional methods that often rely on harsh conditions, toxic reagents, and stoichiometric amounts of catalysts, leading to significant environmental burdens.

Recent research has focused on several key areas to enhance the sustainability of 2-arylbenzoxazole synthesis, which is directly applicable to this compound. These include the use of heterogeneous catalysts, solvent-free reaction conditions, and energy-efficient techniques such as ultrasound irradiation.

One notable advancement is the use of magnetically separable nanocatalysts. For instance, an Ag@Fe2O3 core-shell nanocatalyst has been effectively employed in the one-pot condensation of 2-aminophenol (B121084) and benzaldehyde (B42025) to produce 2-phenylbenzoxazole, a close analog of this compound. ckthakurcollege.net This method offers the advantages of high yields (88-97%) at room temperature and the use of a non-toxic and biodegradable water-ethanol solvent system. ckthakurcollege.net The magnetic nature of the catalyst allows for its easy recovery and reuse for multiple cycles without a significant loss of activity. ckthakurcollege.net

Another sustainable approach involves the use of an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) as a catalyst. researchgate.net This system has been successfully applied to the synthesis of 2-substituted benzoxazoles under solvent-free conditions using ultrasound irradiation. researchgate.net This method is characterized by a rapid reaction time of 30 minutes and yields up to 90%. researchgate.net The catalyst can be easily separated with a magnet and recycled for at least five consecutive runs with only a slight decrease in its catalytic performance. researchgate.net The only byproduct of this reaction is water, further enhancing its green credentials. researchgate.net

The development of these catalytic systems highlights a significant move towards more sustainable chemical manufacturing. By focusing on catalyst recyclability, milder reaction conditions, and the reduction of hazardous waste, the synthesis of this compound and related compounds can be achieved in a more environmentally responsible manner.

Interactive Data Table: Comparison of Catalytic Systems for the Synthesis of 2-Phenylbenzoxazole

CatalystSolventTemperature (°C)Time (min)Yield (%)Catalyst Recyclability (Cycles)Reference
Ag@Fe2O3Water:Ethanol (5:1)Room Temp.7967 ckthakurcollege.net
LAIL@MNPSolvent-free7030825 researchgate.net

Future Perspectives and Research Directions in 2 Benzyloxazole Chemistry

Emerging Trends in Synthesis and Derivatization

The synthesis of 2-substituted benzoxazoles, including 2-benzyloxazole, is evolving beyond traditional condensation reactions. nih.gov The contemporary focus is on green and sustainable chemistry, emphasizing high efficiency, atom economy, and environmental friendliness. researchgate.netacs.org

Emerging trends include:

Novel Catalytic Systems: Research is increasingly employing heterogeneous nanocatalysts, such as Ag@Fe2O3 core-shell nanoparticles, TiO2–ZrO2, and N–MnO2, which offer high yields, mild reaction conditions, and excellent recyclability. researchgate.netacs.org The use of magnetically separable catalysts further enhances the sustainability of these processes by simplifying catalyst recovery. acs.org

Sustainable Methodologies: Green synthetic approaches are gaining prominence. These include microwave-assisted and ultrasound-assisted reactions, which can significantly reduce reaction times and improve yields. acs.org Mechanochemical methods, which involve solvent-free or low-solvent reactions, represent another frontier in sustainable synthesis. acs.org

One-Pot Procedures: Sequential one-pot reactions, which combine multiple synthetic steps into a single operation, are being developed to improve efficiency and reduce waste. nih.gov An example is the aminocarbonylation of aryl bromides with 2-aminophenols followed by acid-mediated cyclization to form the benzoxazole (B165842) ring. nih.gov

Expanded Substrate Scope: Efforts are being made to broaden the range of substrates that can be used, allowing for the synthesis of a diverse library of this compound derivatives with varied functional groups. nih.gov This includes tolerating both electron-donating and electron-withdrawing groups on the precursor molecules. nih.gov

Table 1: Emerging Catalytic Methods for 2-Substituted Benzoxazole Synthesis

Catalyst SystemMethodologyKey AdvantagesReference
Ag@Fe2O3 Core-Shell NanoparticlesOne-pot condensation of 2-aminophenol (B121084) and aldehydes at room temperature.Magnetically recoverable, reusable, high yields (88-97%), environmentally benign solvent. acs.org
TiO2–ZrO2Condensation of 2-aminophenol and aromatic aldehydes.Green catalyst, short reaction time (15-25 min), high yields (83-93%). researchgate.net
N–MnO2Oxidation of benzyl (B1604629) alcohol followed by condensation with 2-aminophenol.Catalyst recyclable up to 10 times, excellent yields (88-99%), room temperature reaction. researchgate.net
KF–Al2O3Heterogeneous base-catalyzed reaction of 2-aminophenol and acid derivatives.High yields (83-95%), catalyst reusable for 10 runs, operational simplicity. researchgate.net
Imidazolium (B1220033) chlorideMetal-free promotion of reaction between 2-aminophenols and DMF derivatives.Economical, metal-free, moderate to excellent yields. nih.gov

Advanced Computational Modeling for Property Prediction and Mechanism Understanding

Computational chemistry is becoming an indispensable tool in the study of benzoxazole derivatives. Density Functional Theory (DFT) and other methods are providing deep insights into the electronic structure, reactivity, and reaction pathways of these molecules, guiding experimental efforts. researchgate.net

Key areas of application include:

Mechanism Elucidation: DFT calculations are used to model potential reaction mechanisms in detail. rsc.org This allows researchers to understand the energetics of different pathways, identify transition states, and explain observed product selectivity, such as why certain cyclization reactions are favored over others. rsc.org

Property Prediction: Computational models can predict a wide range of properties for this compound and its derivatives before they are synthesized. researchgate.net This includes geometric parameters, electronic properties (such as HOMO-LUMO gaps), and spectroscopic characteristics. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method, for instance, is employed to calculate and predict NMR chemical shifts with high accuracy. researchgate.net

Reactivity Analysis: Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, and Fukui functions, help predict how and where a molecule is likely to react. researchgate.net Molecular Electrostatic Potential (MESP) maps visualize charge distribution, highlighting regions susceptible to nucleophilic or electrophilic attack. researchgate.net

Spectroscopic Correlation: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions, which can be correlated with experimental UV-visible absorption spectra. researchgate.net This aids in the interpretation of experimental data and confirms the electronic structure of newly synthesized compounds.

Table 2: Applications of Computational Modeling in Benzoxazole Research

Computational MethodApplicationInsights GainedReference
Density Functional Theory (DFT)Reaction Mechanism StudiesElucidation of cyclization pathways, understanding reaction selectivity, transition state analysis. nih.govrsc.org
DFT/B3LYPProperty & Reactivity PredictionCalculation of geometric, physical, and electronic properties; prediction of reactivity via HOMO/LUMO analysis and reactivity descriptors. researchgate.netnih.gov
Time-Dependent DFT (TD-DFT)Electronic Spectra SimulationPrediction of electronic transitions and correlation with experimental UV-vis spectra. researchgate.net
Gauge-Including Atomic Orbital (GIAO)NMR Spectra CalculationAccurate prediction of 1H NMR chemical shifts. researchgate.net
Hirshfeld Surface AnalysisCrystal Packing AnalysisQuantification of intermolecular interactions (e.g., H-H, C-H···N) in the solid state. rsc.orgmdpi.com

Exploration of Novel Supramolecular Assemblies

The planar, aromatic structure of the benzoxazole core, combined with the conformational flexibility of the benzyl group, makes this compound an attractive building block for supramolecular chemistry and crystal engineering. Future research will likely focus on harnessing non-covalent interactions to construct well-defined, functional assemblies.

The primary forces guiding this self-assembly include:

π-π Stacking: The electron-rich aromatic rings of the benzoxazole and benzyl moieties can engage in π-π stacking interactions, which are crucial for organizing molecules in the solid state and in solution. researchgate.netmdpi.com Studies on related benzoxazole derivatives have shown that these interactions can lead to the formation of organized aggregates and gel phases. researchgate.net

Hydrogen Bonding: Although this compound itself lacks classical hydrogen bond donors, its derivatives can be functionalized to include them. Crystal structure analyses of related 2-substituted benzoxazoles reveal the importance of intermolecular hydrogen bonds, such as N–H⋯N and C–H⋯N, in directing crystal packing. nih.govnih.gov

Hydrophobic Interactions: In aqueous or polar environments, hydrophobic forces can drive the aggregation of this compound derivatives, particularly those functionalized with alkyl chains. researchgate.net

The exploration of these interactions is expected to lead to the development of novel materials such as supramolecular gels, liquid crystals, and porous organic frameworks. researchgate.net Techniques like Hirshfeld surface analysis are being used to visualize and quantify the various intermolecular contacts within a crystal lattice, providing a deeper understanding of the forces that govern self-assembly. rsc.orgmdpi.com

Challenges and Opportunities in Rational Design for Advanced Materials

The rational design of this compound-based molecules for advanced materials presents both significant challenges and exciting opportunities. The core challenge lies in accurately predicting how molecular-level structural modifications will translate into desired macroscopic properties, whether for biological applications or materials science.

Opportunities:

Medicinal Chemistry: The benzoxazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with various biological targets. nih.govfgcu.edu The opportunity lies in using this compound as a template for designing potent and selective therapeutic agents, such as kinase inhibitors or antimicrobial compounds. nih.govjocpr.com Structure-activity relationship (SAR) studies, aided by computational docking, can guide the synthesis of derivatives with optimized efficacy. researchgate.net

Organic Electronics: The conjugated π-system of the benzoxazole ring suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. nih.gov Rational design can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of this compound derivatives to create materials with specific optical and electronic characteristics. researchgate.net

Challenges:

Predictive Accuracy: While computational tools are powerful, accurately predicting biological activity or material performance remains a major hurdle. Factors like solubility, metabolism (for drugs), and solid-state packing (for materials) are difficult to model with perfect accuracy.

Synthetic Accessibility: A rationally designed molecule is only useful if it can be synthesized efficiently. A key challenge is to ensure that the designed structures can be accessed through practical and scalable synthetic routes. nih.gov

Optimizing Multiple Parameters: Designing advanced materials often requires optimizing several properties simultaneously (e.g., activity, selectivity, and low toxicity for a drug). This multi-parameter optimization is a complex task that requires a synergistic approach combining computational design and experimental validation. acs.org

Interdisciplinary Research Frontiers (e.g., chem. biology, materials engineering)

The future of this compound research lies at the intersection of chemistry, biology, and materials science. Its versatile structure makes it an ideal platform for developing tools and materials to address complex scientific problems.

Chemical Biology: As structural isosteres of natural nucleic bases, benzoxazoles can interact with biopolymers, making them valuable probes for studying biological systems. researchgate.net Future work could involve designing this compound-based fluorescent probes to visualize specific cellular components or processes. Their established bioactivity also positions them as lead compounds in drug discovery programs targeting a wide range of diseases, including cancer and microbial infections. mdpi.comfgcu.edu

Materials Engineering: In materials engineering, the focus will be on incorporating the this compound unit into larger molecular or polymeric structures to create functional materials. This includes developing novel chromophores for dyes and pigments, dopants for organic electronic devices, and building blocks for stimuli-responsive materials that change their properties in response to light, heat, or chemical signals. nih.gov The self-assembly properties of these molecules could be exploited to create nanostructured materials with ordered architectures. researchgate.net

The continued collaboration between synthetic chemists, computational chemists, biologists, and materials engineers will be essential to unlock the full potential of the this compound scaffold in these exciting and rapidly developing research frontiers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzyloxazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via condensation reactions involving 2-aminophenol derivatives with benzyl-containing precursors (e.g., benzyl alcohols or aldehydes). Key factors include catalyst choice (e.g., Lewis acids), solvent polarity, and temperature control. For example, oxidative coupling under mild acidic conditions (e.g., acetic acid) often improves chemoselectivity . Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic proton environments and substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) or boiling point measurements (e.g., 364.2 K at 0.020 atm) validate thermal stability . Chromatographic methods (HPLC, TLC) monitor reaction progress and purity.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use personal protective equipment (PPE), including gloves, goggles, and lab coats. Avoid inhalation and skin contact; rinse immediately with water if exposed. Work in a fume hood to mitigate vapor risks. Dispose of waste via approved hazardous waste protocols, adhering to local regulations .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the scalability of this compound synthesis?

  • Methodological Answer : Conduct Design of Experiments (DoE) to evaluate variables like catalyst loading (e.g., AlCl₃ in Friedel-Crafts reactions), solvent systems (e.g., benzene vs. DMF), and reaction time. Kinetic studies under varying temperatures (25–80°C) can identify rate-limiting steps. Green chemistry approaches, such as microwave-assisted synthesis, may reduce energy consumption and improve yields .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. For example, anti-inflammatory activity in 1,2-benzisoxazole analogs depends on electron-withdrawing groups at specific positions . Validate findings by replicating assays (e.g., COX-2 inhibition) under standardized protocols, ensuring consistent cell lines, concentrations, and controls. Cross-reference with computational models (e.g., molecular docking) to rationalize structure-activity relationships .

Q. How do structural modifications of this compound affect its pharmacokinetic and pharmacodynamic profiles?

  • Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) at the oxazole or benzyl ring to modulate lipophilicity (logP) and bioavailability. In vitro assays (e.g., hepatic microsomal stability) assess metabolic resistance, while in vivo models (rodents) evaluate absorption and toxicity. For instance, fluorination at the 6-position of benzothiazole analogs enhances blood-brain barrier penetration .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting thermodynamic data (e.g., boiling points) for this compound derivatives?

  • Methodological Answer : Cross-validate data using multiple sources (e.g., NIST Chemistry WebBook) and experimental replicates. Note that reduced-pressure boiling points (e.g., 364.2 K at 0.020 atm) may differ from ambient pressure values. Use gas chromatography (GC) to assess purity, as impurities can skew measurements .

Q. What computational tools are effective for predicting the reactivity of this compound in complex reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways. Software like Gaussian or ORCA predicts regioselectivity in electrophilic substitutions. Pair computational insights with experimental validation (e.g., trapping intermediates via LC-MS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.